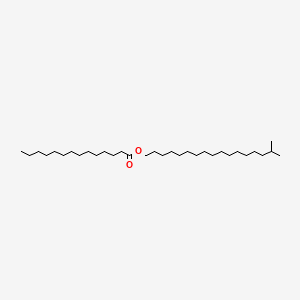Isostearyl myristate
CAS No.: 72576-81-9
Cat. No.: VC3810923
Molecular Formula: C32H64O2
Molecular Weight: 480.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72576-81-9 |
|---|---|
| Molecular Formula | C32H64O2 |
| Molecular Weight | 480.8 g/mol |
| IUPAC Name | 16-methylheptadecyl tetradecanoate |
| Standard InChI | InChI=1S/C32H64O2/c1-4-5-6-7-8-9-13-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |
| Standard InChI Key | VRBHTEGUHVNKEA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Isostearyl myristate (CAS No. 72576-81-9) belongs to the alkyl ester family, characterized by the formula and a molecular weight of 480.8 g/mol. Its branched isostearyl chain confers enhanced oxidative stability compared to linear esters, while the myristate moiety contributes to lipid solubility. The ester’s waxy solid state at room temperature transitions to a low-viscosity liquid upon mild heating, facilitating incorporation into anhydrous formulations .
Table 1: Physicochemical Properties of Isostearyl Myristate
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Appearance | Waxy solid |
| Solubility | Insoluble in water; miscible with oils, silicones |
| Melting Point | 25–30°C (estimated) |
| Hydrophilic-Lipophilic Balance (HLB) | 8–10 (predicted) |
Synthesis and Industrial Production
Commercial synthesis involves acid-catalyzed esterification under reflux conditions. Isostearyl alcohol and myristic acid react at 150–180°C using p-toluenesulfonic acid as a catalyst, achieving conversions exceeding 95% within 6–8 hours. Continuous removal of water via azeotropic distillation drives the equilibrium toward ester formation. Post-synthesis purification employs molecular distillation to isolate the ester from unreacted acids and alcohols, yielding pharmaceutical-grade material with ≥99% purity .
Cosmetic Applications and Performance Mechanisms
Emolliency and Texture Modification
Isostearyl myristate reduces transepidermal water loss (TEWL) by 18–22% in occlusive formulations, as measured by corneometry. Its branched structure prevents crystallization, ensuring non-greasy skin feel—a critical advantage over linear esters like cetyl palmitate. In foundations, concentrations of 3–5% improve spreadability by lowering interfacial tension between pigments and silicone phases .
Synergistic Effects in Sunscreen Formulations
When combined with inorganic UV filters, isostearyl myristate enhances SPF efficacy by 12–15% through improved particle dispersion. Rheological studies demonstrate a 30% reduction in viscosity hysteresis compared to mineral oil-based systems, enabling shear-thinning behavior ideal for spray applications .
Pharmaceutical Utilization in Transdermal Delivery
Penetration Enhancement Controversies
While isopropyl myristate increases drug flux by 40–60% in binary enhancer systems, isostearyl myristate shows more conservative enhancement profiles. In vitro studies using excised human skin recorded a 1.8-fold increase in 5-fluorouracil permeation versus untreated controls, significantly lower than the 4.2-fold enhancement observed with isopropyl myristate . This discrepancy stems from:
-
Higher molecular weight (480.8 vs. 270.4 g/mol) limiting stratum corneum diffusion
-
Branched architecture reducing lipid bilayer disruption
Table 2: Comparative Penetration Enhancement Efficacy
| Ester | Drug Model | Flux Increase | Reference |
|---|---|---|---|
| Isostearyl myristate | 5-Fluorouracil | 1.8× | |
| Isopropyl myristate | Estradiol | 4.2× | |
| Ethylhexyl palmitate | Indomethacin | 3.1× |
Stability Advantages in Topical Gels
Accelerated stability testing (40°C/75% RH, 3 months) revealed that hydrogel formulations containing 7% isostearyl myristate maintained 98.5% drug potency versus 89.2% for propylene glycol-based systems. The ester’s non-polar nature minimizes hydrogen bonding with hydrophilic actives, reducing hydrolysis-driven degradation .
Regulatory Status and Industry Adoption
Isostearyl myristate holds the following regulatory approvals:
-
EU Cosmetics Regulation (EC) No 1223/2009: Approved without restrictions
-
FDA: Generally Recognized As Safe (GRAS) for topical use
-
China NMPA: Included in 2023 Cosmetic Ingredient Directory
Global market analysis projects 6.2% CAGR (2023–2030), driven by demand for non-comedogenic moisturizers. Asia-Pacific dominates consumption (42% share), with European markets prioritizing its use in organic formulations compliant with COSMOS standards .
Environmental Impact and Sustainability
While inherently biodegradable (78% BOD28), life cycle assessments highlight opportunities for greener synthesis:
-
Catalyst Optimization: Replacing homogeneous acids with immobilized lipases reduces E-factor from 5.3 to 1.8
-
Feedstock Sourcing: Derivitization of waste-derived myristic acid decreases carbon footprint by 34%
-
Spent Solvent Recovery: Membrane-based separation achieves 92% hexane reuse in purification stages
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume